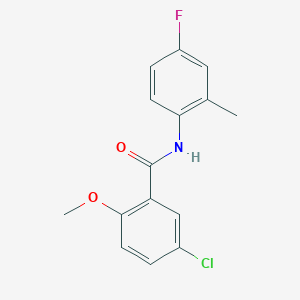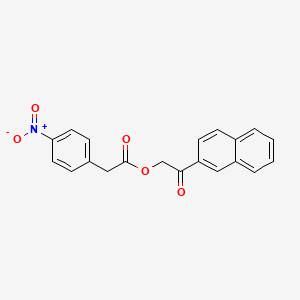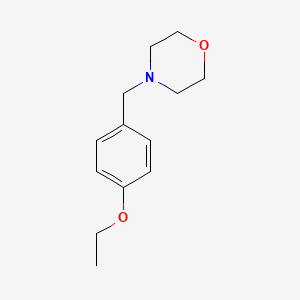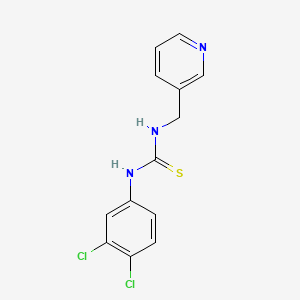
2-(2,5-dimethylphenoxy)-N-(4-ethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-dimethylphenoxy)-N-(4-ethylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as A-769662 and is known to activate AMP-activated protein kinase (AMPK), a protein that regulates cellular energy homeostasis.
作用機序
A-769662 activates 2-(2,5-dimethylphenoxy)-N-(4-ethylphenyl)acetamide by binding to the γ subunit of the protein. This leads to an increase in cellular energy production and a decrease in energy consumption. This compound activation also leads to the inhibition of fatty acid synthesis and the promotion of fatty acid oxidation.
Biochemical and Physiological Effects
A-769662 has been shown to have several biochemical and physiological effects. It increases glucose uptake in skeletal muscle and adipose tissue, improves insulin sensitivity, and reduces inflammation. A-769662 also increases fatty acid oxidation and decreases fatty acid synthesis in the liver. In addition, it has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using A-769662 in lab experiments is its specificity for 2-(2,5-dimethylphenoxy)-N-(4-ethylphenyl)acetamide activation. It does not activate other kinases, which reduces the risk of off-target effects. However, A-769662 has a short half-life and is rapidly metabolized in vivo. This limits its use in long-term studies and requires frequent dosing.
将来の方向性
There are several future directions for the study of A-769662. One area of interest is the potential use of A-769662 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more stable analogs of A-769662 that have a longer half-life and can be used in long-term studies. Additionally, further research is needed to fully understand the biochemical and physiological effects of A-769662 and its potential therapeutic applications.
Conclusion
In conclusion, A-769662 is a chemical compound that has gained significant attention in scientific research. It activates 2-(2,5-dimethylphenoxy)-N-(4-ethylphenyl)acetamide and has potential therapeutic applications in the treatment of obesity, type 2 diabetes, and neurodegenerative diseases. A-769662 has several advantages, including its specificity for this compound activation, but also has limitations due to its short half-life. Further research is needed to fully understand the potential of A-769662 and to develop more stable analogs for long-term studies.
合成法
The synthesis of A-769662 involves the reaction of 2,5-dimethylphenol, 4-ethylphenylacetic acid, and oxalyl chloride in the presence of triethylamine. The reaction yields 2-(2,5-dimethylphenoxy)-N-(4-ethylphenyl)acetamide, which is then purified using column chromatography.
科学的研究の応用
A-769662 has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to improve glucose homeostasis, increase insulin sensitivity, and reduce inflammation in animal models of obesity and type 2 diabetes. A-769662 has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
特性
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-4-15-7-9-16(10-8-15)19-18(20)12-21-17-11-13(2)5-6-14(17)3/h5-11H,4,12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQBGVSLUVCKMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-chlorophenyl)-2-[(4-methylbenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5860533.png)
![{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5860547.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5860553.png)

![3-({3-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5860563.png)

![N-(3-chlorophenyl)-2-[(methoxyacetyl)amino]benzamide](/img/structure/B5860577.png)
![N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5860592.png)
![2-(4-fluorophenyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5860601.png)
![4-({[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5860606.png)

